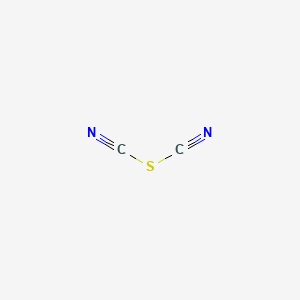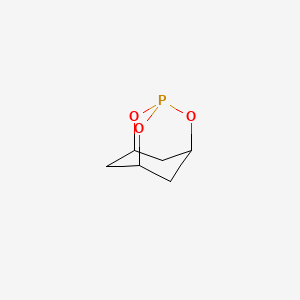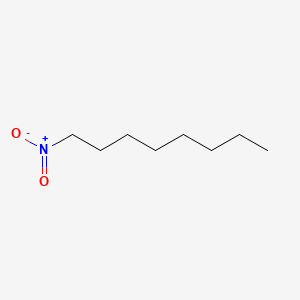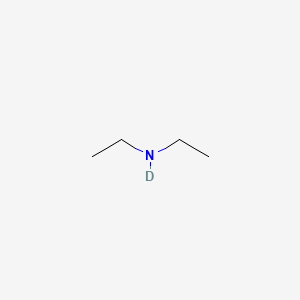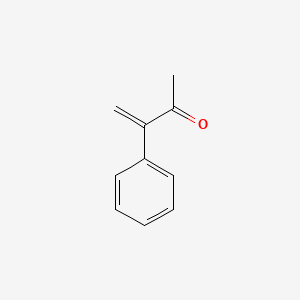
3-Fenil-3-buten-2-ona
Descripción general
Descripción
“3-Phenyl-3-buten-2-one”, also known as Benzalacetone or Benzylideneacetone, is a chemical compound with the molecular formula C6H5CH=CHCOCH3 . It has a molecular weight of 146.19 .
Synthesis Analysis
The synthesis of “3-Phenyl-3-buten-2-one” has been studied in various contexts. For instance, it has been used as a substrate in zinc electroplating . The compound is typically dissolved in methanol and methanol/water mixtures for these processes .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-3-buten-2-one” can be represented as C6H5CH=CHCOCH3 . This structure can be further analyzed using various spectroscopic methods such as NMR and Raman spectroscopy .
Chemical Reactions Analysis
“3-Phenyl-3-buten-2-one” has been observed to participate in various chemical reactions. For example, it has been used as a substrate for glutathione transferase . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .
Physical And Chemical Properties Analysis
“3-Phenyl-3-buten-2-one” is a solid substance with a melting point of 39 - 41 °C and a boiling point of 260 - 262 °C . It is soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water .
Aplicaciones Científicas De Investigación
Investigación de Propiedades Terfísicas
3-Fenil-3-buten-2-ona: ha sido evaluada críticamente por sus propiedades terfísicas. Estas propiedades son esenciales para comprender el comportamiento del compuesto bajo diversas condiciones de temperatura y presión, lo cual es crucial para procesos industriales como la fabricación de productos químicos y la ciencia de los materiales .
Aditivo para Electrodeposición
Este compuesto sirve como aditivo en la electrodeposición de zinc. A pesar de su insolubilidad en agua, se disuelve en metanol antes de agregarse a los baños de electrodeposición. Su función es facilitar la formación de recubrimientos uniformes y de grano fino, lo cual es significativo para mejorar la calidad de los acabados metálicos .
Sustrato para Reacciones Enzimáticas
This compound: actúa como sustrato para la glutatión transferasa, una enzima involucrada en los procesos de desintoxicación. Esta aplicación es particularmente relevante en farmacología y toxicología, donde comprender el metabolismo de los compuestos es vital .
Síntesis Orgánica
El compuesto reacciona con metil- y bencilguanidina para producir N2-sustituidas 2-pirimidinamina aromáticas. Estas reacciones son valiosas en el campo de la química orgánica, donde se pueden utilizar para sintetizar moléculas complejas para productos farmacéuticos o la ciencia de los materiales .
Estudios Espectroscópicos
Ha sido objeto de estudios espectroscópicos de RMN y Raman para dilucidar su función en varios entornos químicos. Estos estudios son importantes para comprender las interacciones moleculares y la estructura del compuesto, lo cual tiene implicaciones en campos como la química analítica y la caracterización de materiales .
Cromatografía de Gases
This compound: se ha utilizado en cromatografía de gases como un compuesto de referencia. Su índice de retención ayuda en la identificación y cuantificación de compuestos en mezclas complejas, lo cual es crucial en el análisis ambiental, la química alimentaria y la ciencia forense .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Phenyl-3-buten-2-one, also known as 4-Phenylbut-3-en-2-one, is a substrate for the enzyme glutathione transferase . Glutathione transferase plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .
Mode of Action
The compound interacts with its target, glutathione transferase, by serving as a substrate for the enzyme . It undergoes a reaction with methylguanidine and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This reaction is facilitated by the enzyme, indicating the compound’s role in contributing to the biochemical transformations mediated by glutathione transferase .
Pharmacokinetics
Its solubility profile suggests that it is freely soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water and petroleum ether . This could impact its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 3-Phenyl-3-buten-2-one’s action largely depend on its interaction with glutathione transferase. By serving as a substrate for this enzyme, it contributes to the detoxification processes in the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-3-buten-2-one. For instance, its solubility in various solvents suggests that its action could be influenced by the polarity of its environment . Furthermore, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with glutathione transferase.
Análisis Bioquímico
Biochemical Properties
3-Phenyl-3-buten-2-one plays a significant role in biochemical reactions, particularly as a substrate for certain enzymes. One notable enzyme that interacts with 3-Phenyl-3-buten-2-one is glutathione transferase. This enzyme catalyzes the conjugation of glutathione to the compound, facilitating its detoxification and excretion from the body . Additionally, 3-Phenyl-3-buten-2-one reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . These interactions highlight the compound’s role in detoxification pathways and its potential as a precursor in synthetic organic chemistry.
Cellular Effects
3-Phenyl-3-buten-2-one has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that 3-Phenyl-3-buten-2-one can act as an endocrine disruptor, causing symptoms such as rash, itching, swelling, and other allergic reactions . These effects suggest that the compound can interfere with normal cellular functions and signaling pathways, leading to altered gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of 3-Phenyl-3-buten-2-one involves its interaction with various biomolecules. The compound can form reversible hemiketals with oxygen, and irreversible oximes with nitrogen, highlighting its reactivity with nucleophiles . Additionally, 3-Phenyl-3-buten-2-one serves as a substrate for glutathione transferase, which catalyzes its conjugation with glutathione, aiding in its detoxification . These interactions underscore the compound’s ability to modulate enzyme activity and influence gene expression through its reactive functional groups.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-3-buten-2-one can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 3-Phenyl-3-buten-2-one can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic processes . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 3-Phenyl-3-buten-2-one vary with different dosages in animal models. At low doses, the compound does not appear to be overtly toxic, but it has been shown to be mutagenic in several in vitro assays after S-9 activation . At higher doses, 3-Phenyl-3-buten-2-one can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies involving this compound.
Metabolic Pathways
3-Phenyl-3-buten-2-one is involved in several metabolic pathways, including its reduction to 4-phenyl-3-buten-2-ol and further metabolism to benzyl alcohol . The compound is also conjugated with glutathione by glutathione transferase, facilitating its excretion . These metabolic pathways highlight the compound’s role in detoxification and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 3-Phenyl-3-buten-2-one is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 3-Phenyl-3-buten-2-one is rapidly cleared from the blood and excreted primarily through urine . These findings suggest that the compound’s transport and distribution are critical factors in its biochemical activity.
Subcellular Localization
The subcellular localization of 3-Phenyl-3-buten-2-one can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 3-Phenyl-3-buten-2-one is essential for elucidating its precise biochemical roles and potential therapeutic applications.
Propiedades
IUPAC Name |
3-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315032 | |
| Record name | 3-Phenyl-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32123-84-5 | |
| Record name | NSC291306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
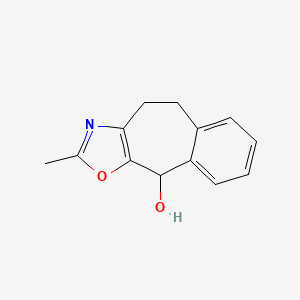
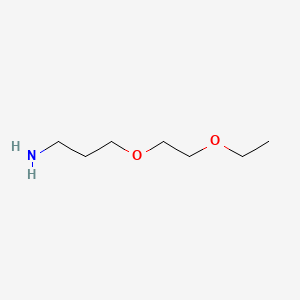

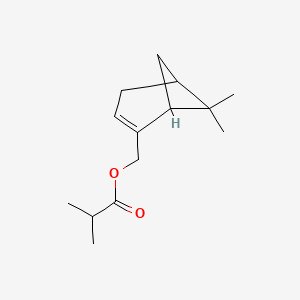
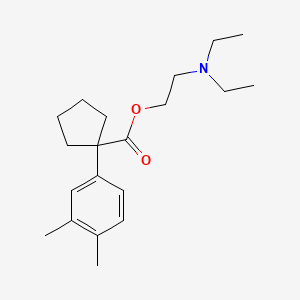
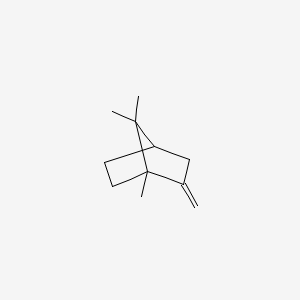
![(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B1615978.png)
![Benzyl (S)-[4-[(aminocarbonyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]carbamate](/img/structure/B1615980.png)

